1h-Pyrazolo[3,4-d]pyrimidine
説明
特性
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPALAWEPMWOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181566 | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
271-80-7 | |
| Record name | 1H-Pyrazolo[3,4-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 271-80-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60181566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Condensation Reactions Using Pyrazole Precursors
The foundational method involves cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (2 ) with urea under thermal conditions to form 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ). Chlorination of 4 with phosphorus oxychloride () and phosphorus pentachloride () yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ), which undergoes nucleophilic substitution with aniline to introduce aryl amines at position 6. This route achieves moderate yields (60–75%) but requires harsh conditions and prolonged reaction times (6–12 hours).
Cyclization of Enaminonitriles
Alternative pathways employ enaminonitriles as intermediates. For example, ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate (3 ) cyclizes with hydrazine hydrate in ethanol to form the pyrazolo[3,4-d]pyrimidine core (4 ). This method benefits from readily available starting materials but is limited by low regioselectivity in the absence of directing groups.
Modern Methodological Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. A comparative study demonstrated that synthesizing pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives (2a–2j ) via microwave irradiation (960 W, 2.5–3.5 minutes) achieves 85–92% yields, outperforming conventional heating (6 hours, 70–80% yields). The rapid dielectric heating minimizes side reactions, as evidenced by HPLC purity >98%.
Table 1: Conventional vs. Microwave-Assisted Synthesis of Pyrazolo[3,4-d]Pyrimidines
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 2.5–3.5 minutes |
| Yield Range | 70–80% | 85–92% |
| Energy Consumption | High | Low |
| Typical Purity (HPLC) | 90–95% | >98% |
Parallel Medicinal Chemistry (PMC) Techniques
PMC-enabled condensation of N-pyrazolylamides with nitriles facilitates rapid diversification at C4 and C6 positions. For instance, reacting N -(4-cyano-1H-pyrazol-5-yl)acetamide with benzonitrile under basic conditions generates 4-phenyl-1H-pyrazolo[3,4-d]pyrimidine in 78% yield. This method accommodates alkyl and aryl nitriles, expanding access to non-aromatic substituents traditionally challenging via Suzuki coupling.
Industrial-Scale Synthesis and Patented Protocols
Optimized Routes for Ibrutinib Intermediates
Patent WO2016066673A1 discloses a cost-effective synthesis of 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for ibrutinib. The process avoids Mitsunobu reactions and palladium catalysis, instead using Knoevenagel condensation of phenoxybenzoic acid chloride with malononitrile, followed by cyclization with piperidinyl hydrazine. This route reduces steps from eight to five and eliminates hazardous reagents like trimethylsilyldiazomethane.
Catalytic Advances: rGO-Ni@Pd in Suzuki-Miyaura Cross-Coupling
Turkish patent TR2021008599T introduces a Suzuki-Miyaura coupling using reduced graphene oxide-supported nickel-palladium nanoparticles (rGO-Ni@Pd) to synthesize 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine. The catalyst enables >95% conversion at 0.5 mol% loading, outperforming traditional Pd(PPh₃)₄ (1.5 mol%, 82% yield).
Structural Characterization and Analytical Data
Spectroscopic Validation
This compound derivatives exhibit distinct NMR signals:
-
Aromatic protons in the 1-phenyl group appear as multiplets at .
IR spectra confirm cyclization via disappearance of at 2200 cm⁻¹ and emergence of at 3417–3325 cm⁻¹.
Table 2: Key Spectroscopic Features of this compound Derivatives
| Compound | IR Bands | |
|---|---|---|
| 4 | 8.69 (s, 1H), 7.25–7.89 (m, 5H) | 3417 (NH), 1670 (C=O) |
| 5 | 8.85 (s, 1H), 7.30–7.95 (m, 5H) | 2200 (C≡N, absent) |
Comparative Analysis of Methodologies
Efficiency and Scalability
Microwave and PMC methods excel in research settings due to rapid synthesis and high yields (>85%). However, industrial processes prioritize cost and safety, favoring patented routes that eliminate precious metal catalysts and reduce waste. For example, the rGO-Ni@Pd system lowers palladium usage by 67% compared to traditional cross-coupling.
化学反応の分析
Reactions at the C-4 Position
-
Modification of the Amino Group: The amino group at the C-4 position of pyrazolo[3,4-d]pyrimidine can be modified by reacting with diethyl carbonate and bis(2-chloroethyl)carbonate .
-
Chlorination: Chlorination of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione using phosphorus oxychloride and phosphorus pentachloride produces 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
-
Reactions with Amines and Hydrazines: 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can react with aniline to afford 4-chloro-N1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine . This compound can further react with hydrazine hydrate to afford 4-hydrazinyl-N1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine .
Suzuki Reactions
-
3-Aryl substituted pyrazolo[3,4-d]pyrimidine derivatives containing functional groups at the 3-phenyl group can be synthesized using the Suzuki reaction of 1-(cyclohexylmethyl)-3-iodo-1H-pyrazolo-[3,4-d]pyrimidin-4-amine with different boronic acid derivatives in the presence of Pd(PPh3)4 .
Reissert Compound Formation
-
Reissert compound formation can be achieved using aluminium chloride as a catalyst in anhydrous media . This method has been applied to this compound derivatives, such as 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and 6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .
Miscellaneous Reactions
-
Hydrazine derivative 7 reacts with phenyl isocyanate in refluxing pyridine to yield pyrazolo[4,3-e] triazolo[4,3-a]pyrimidine derivative 11 .
-
Refluxing compound 7 and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yields (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo[3,4-d]pyrimidin derivatives 14–17 .
科学的研究の応用
1H-Pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and receptors. For example, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity and thereby reducing cancer cell proliferation . The pathways involved in these mechanisms include the regulation of cell cycle progression, apoptosis, and signal transduction.
類似化合物との比較
Comparison with Structurally Similar Compounds
Quinazoline-Based Inhibitors
Quinazoline derivatives (e.g., erlotinib, olmutinib) are established EGFR inhibitors. However, 1H-pyrazolo[3,4-d]pyrimidine derivatives exhibit superior kinase selectivity and reduced off-target effects. For instance:
- Compound VII (this compound derivative) showed nanomolar EGFR inhibition (IC₅₀ = 12 nM) and activity against mutant EGFR (T790M/L858R), outperforming quinazoline-based compounds like erlotinib in resistant models .
- The pyrazolo-pyrimidine core better fills the adenine-binding pocket due to its smaller size and enhanced hydrogen-bonding capacity .
Table 1: EGFR Inhibitors Comparison
| Compound | Scaffold | EGFR IC₅₀ (Wild-Type) | Activity Against T790M Mutant | Selectivity Index |
|---|---|---|---|---|
| Erlotinib | Quinazoline | 2 nM | Low | 8.5 |
| Compound VII | This compound | 12 nM | High (IC₅₀ = 18 nM) | 15.2 |
Pyrrolo[2,3-d]pyrimidine and Purine Analogs
In antiviral drug discovery, this compound derivatives rival pyrrolo[2,3-d]pyrimidine and purine scaffolds:
- Compound 5 (pyrrolo[2,3-d]pyrimidine) and Compound 6 (this compound) exhibited comparable anti-ZIKV activity (EC₅₀ = 4.3 µM vs. 5.1 µM) in titer-reduction assays. However, the pyrazolo scaffold simplified synthesis by avoiding elimination reactions common in pyrrolo analogs .
- Compound 3 (this compound) demonstrated equivalent potency to purine-based NITD008 against ZIKV, with improved solubility .
Table 2: Antiviral Activity Comparison
| Compound | Scaffold | EC₅₀ (ZIKV) | CC₅₀ (Cytotoxicity) | Synthetic Accessibility |
|---|---|---|---|---|
| NITD008 | Purine | 5.2 µM | 20 µM | Moderate |
| Compound 5 | Pyrrolo[2,3-d]pyrimidine | 4.3 µM | 58 µM | Low |
| Compound 6 | This compound | 5.1 µM | 39 µM | High |
Sorafenib Analogs
This compound-based Compound 1a (bisarylurea derivative) was designed as a pan-RAF inhibitor by replacing Sorafenib’s pyridine ring. Key advantages include:
Table 3: Kinase Inhibitor Profiles
| Compound | Targets | BRAFV600E IC₅₀ | VEGFR-2 IC₅₀ | FLT3 IC₅₀ |
|---|---|---|---|---|
| Sorafenib | RAF, VEGFR-2, PDGFR | 38 nM | 90 nM | 33 nM |
| Compound 1a | RAF, VEGFR-2, FLT3 | 9 nM | 15 nM | 11 nM |
Pyrazolo[1,5-a]pyrimidine and Indazole Derivatives
While pyrazolo[1,5-a]pyrimidine and indazole scaffolds are common in kinase inhibitors, this compound offers distinct advantages:
Key Research Findings
Kinase Selectivity: The scaffold’s hydrogen-bonding capacity (e.g., N7 interaction with Cys 532 in BRAFV600E) enhances selectivity over non-target kinases .
Synthetic Versatility : Position 1 and 3 substitutions enable rapid SAR exploration, as seen in anti-ZIKV compound optimization .
Resistance Mitigation : Derivatives like Compound VII overcome EGFR-T790M resistance, a limitation of quinazoline-based drugs .
生物活性
1H-Pyrazolo[3,4-d]pyrimidine is a significant heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, highlighting the compound's anticancer properties, antibacterial effects, and potential as a phosphodiesterase inhibitor.
Anticancer Activity
This compound derivatives have been extensively studied for their anticancer properties. The scaffold has shown promise in inhibiting various cancer cell lines through different mechanisms.
Key Findings:
- Compound 1a demonstrated high anticancer activity against the A549 lung cancer cell line with an IC50 of 2.24 µM, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control. Flow cytometric analysis indicated that this compound significantly induced apoptosis in A549 cells at low micromolar concentrations .
- Compound 12b , a derivative designed as an epidermal growth factor receptor (EGFR) inhibitor, exhibited potent anti-proliferative activities with IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells. It also showed remarkable inhibitory activity against both wild-type and mutant EGFR (IC50 = 0.016 µM and 0.236 µM, respectively) and induced significant apoptosis by increasing the BAX/Bcl-2 ratio .
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1a | A549 | 2.24 | Induces apoptosis |
| 12b | A549 | 8.21 | EGFR inhibition; induces apoptosis |
| 12b | HCT-116 | 19.56 | EGFR inhibition; induces apoptosis |
| 5i | MCF-7 | 0.3 | Dual EGFR/VGFR2 inhibition |
Antibacterial Activity
Research has also indicated that pyrazolo[3,4-d]pyrimidine derivatives possess antibacterial properties. These compounds have shown effectiveness against various bacterial strains, including Gram-positive bacteria.
Notable Studies:
- A study highlighted the inhibition of Staphylococcus aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidin-4-one derivatives, showcasing their potential as antibacterial agents .
- Another investigation reported the synthesis of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives that exhibited promising antibacterial and antifungal activities against several pathogenic microorganisms .
Phosphodiesterase Inhibition
Recent studies have explored the application of pyrazolo[3,4-d]pyrimidine as phosphodiesterase (PDE) inhibitors, particularly targeting Cryptosporidium parasites.
Research Insights:
Q & A
Q. How are structure-activity relationships (SARs) analyzed for antitumor activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
